Distinct Ferrochelatase Substrate Specificity
2,4-Diacetyl deuteroporphyrin IX acts as a substrate for bovine liver ferrochelatase, an enzyme critical in heme biosynthesis, but with a lower relative activity compared to its parent compound, deuteroporphyrin IX. In a purified enzyme assay, the rate of iron insertion for 2,4-diacetyldeuteroporphyrin was found to be lower than that for deuteroporphyrin, which itself had a lower rate than mesoporphyrin [1]. This quantitative difference highlights the impact of 2,4-acetyl substitution on enzyme recognition and catalysis.
| Evidence Dimension | Relative substrate specificity (rate of iron insertion) for bovine liver ferrochelatase |
|---|---|
| Target Compound Data | Ranked 3rd among tested dicarboxylic porphyrins |
| Comparator Or Baseline | mesoporphyrin IX (ranked 1st); deuteroporphyrin IX (ranked 2nd) |
| Quantified Difference | Descending order: meso- > deutero- > 2,4-diacetyldeutero- > hemato- > protoporphyrin IX |
| Conditions | Purified bovine liver ferrochelatase assay; substrate concentration not explicitly specified for this comparison; optimal pH 8.0; 37°C |
Why This Matters
This defined substrate specificity ranking confirms that the 2,4-diacetyl derivative has a predictable and distinct interaction with ferrochelatase, which is essential for studies on heme biosynthesis or for applications requiring controlled metalloporphyrin formation.
- [1] Tokunaga, R., et al. (1982). Purification and Substrate Specificity of Bovine Liver-Ferrochelatase. The FEBS Journal, 127(3), 443-447. View Source
